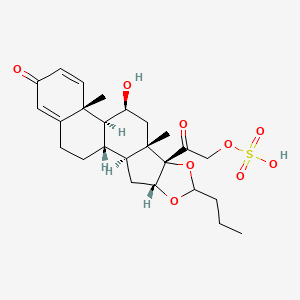

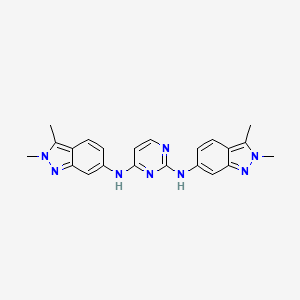

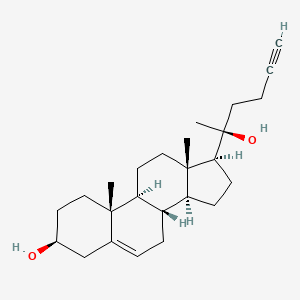

![molecular formula C14H14O4 B566058 4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one CAS No. 62378-65-8](/img/structure/B566058.png)

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one (4-OH-E2-MEPE) is a natural product isolated from the roots of the plant Polygonum cuspidatum, also known as Japanese knotweed. It is a polyphenol compound that has recently been studied for its potential therapeutic effects. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Structural Analysis and Tautomerism

The compound's structural characteristics, especially its tautomerism, have been studied extensively. For example, the tautomerism of related NH-pyrazoles, which have a similar phenol residue, was analyzed using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Synthesis and Catalysis

The compound has been used in the synthesis of pyranopyrazoles, demonstrating its role in facilitating efficient chemical reactions. For instance, a study reported the synthesis of pyranopyrazoles using a one-pot, four-component condensation reaction, highlighting the compound's significance in green chemistry (Zolfigol et al., 2013).

Corrosion Inhibition

Its derivatives have been explored as corrosion inhibitors. In a study, pyranopyrazole derivatives were synthesized and investigated as inhibitors for mild steel corrosion in HCl solution, showcasing the compound's potential in industrial applications (Yadav et al., 2016).

Medicinal Chemistry

Although information related to drug use and dosage is excluded, it's worth noting that the compound's derivatives have been synthesized for potential applications in medicinal chemistry. For instance, studies have focused on creating diverse libraries of substituted tetrahydropyrones for screening against various biological targets (Zaware et al., 2011).

Coordination Chemistry

The compound's derivatives have been utilized in coordination chemistry. For example, stereoselective syntheses of partially etherified derivatives were developed for use in coordination chemistry, comparable to calix[4]arene systems (Fujita et al., 2004).

Ligand Synthesis and Metal-Metal Interactions

It's also been used in synthesizing ligands for studying metal-metal interactions. A study described the synthesis of monodentate ligands containing the compound's structure for examining effects on metal-metal interactions (Das et al., 1993).

Propiedades

IUPAC Name |

4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTANFWOUZTKOF-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2CC(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

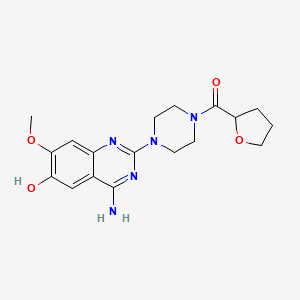

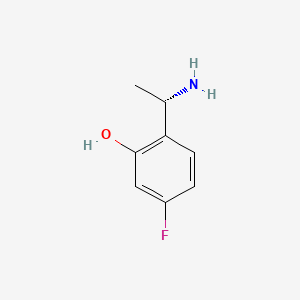

![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)

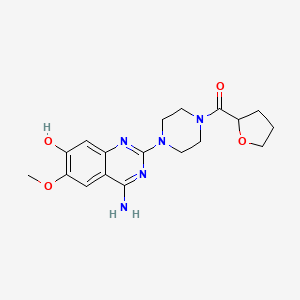

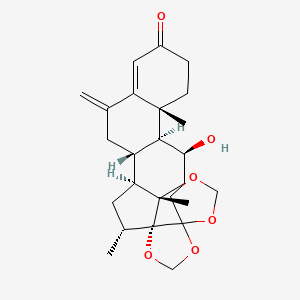

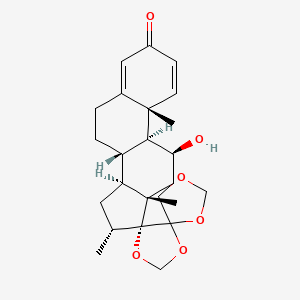

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

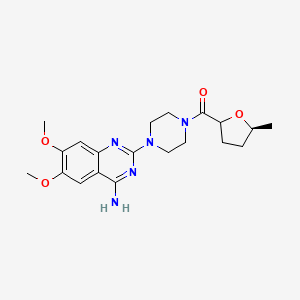

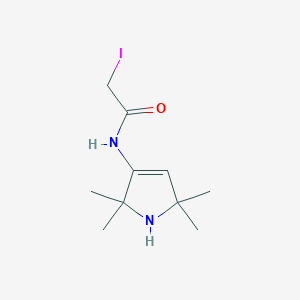

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)